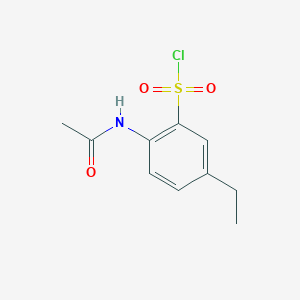

2-Acetamido-5-ethylbenzenesulfonyl chloride

Description

Propriétés

IUPAC Name |

2-acetamido-5-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-8-4-5-9(12-7(2)13)10(6-8)16(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXZLAXOUBDPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241998 | |

| Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-47-6 | |

| Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Acetamido-5-ethylbenzenesulfonyl chloride typically involves the reaction of 2-Acetamido-5-ethylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Reaction with amines forms sulfonamides through nucleophilic attack at the sulfur center. In analogous systems like 2-aminopyridine-3-sulfonyl chlorides, reactions with triethylamine under aerobic conditions yielded sulfonylethenamines (31–44% yields depending on substituents) . The ethyl group in the 5-position may sterically hinder reactivity compared to smaller substituents (e.g., methyl or halogens), potentially reducing yields.

Example reaction pathway :

-

Nucleophilic attack by amine on electrophilic sulfur

-

Elimination of HCl

-

Formation of sulfonamide (or sulfonylethenamine under oxidative conditions) 3

Hydrolysis and Solvolysis

Aqueous hydrolysis produces 2-acetamido-5-ethylbenzenesulfonic acid:

Reaction :

ArSO₂Cl + H₂O → ArSO₃H + HCl

Competitive hydrolysis can suppress other nucleophilic reactions. In related systems, adding 1 equiv water reduced yields by 11% in sulfonylethenamine synthesis . Reaction rates depend on:

-

pH (accelerated in basic conditions)

-

Solvent polarity (higher in polar aprotic solvents)

Comparative Reactivity in Sulfonyl Chloride Systems

Data from analogous 2-aminopyridine-3-sulfonyl chlorides :

| Substituent (Position 5) | Amine Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Methyl | Triethylamine | Dioxane | 36 |

| Chloro | Triethylamine | Dioxane | 44 |

| Fluoro | Triethylamine | Dioxane | 17 |

Key trends:

-

Electron-withdrawing groups (Cl) enhance reactivity

-

Steric bulk (e.g., diisopropylethylamine) reduces yields to 14%

Oxidative Coupling Reactions

Under aerobic conditions with tertiary amines, sulfonyl chlorides can undergo oxidative β-functionalization. For 2-amino-5-methylpyridine-3-sulfonyl chloride:

-

Formation of ammonium intermediate

-

Oxidative degradation to enamine

While this pathway isn’t directly documented for 2-acetamido-5-ethylbenzenesulfonyl chloride, the acetamido group’s electron-withdrawing nature could facilitate similar oxidative processes.

Synthetic Considerations

Key limitations from analogous systems:

While direct experimental data on this compound remains limited, its behavior aligns with established sulfonyl chloride reactivity patterns. The ethyl and acetamido groups introduce steric and electronic effects requiring tailored optimization in synthetic applications. Further studies should quantify substituent effects on reaction kinetics and equilibria.

Applications De Recherche Scientifique

Biological Research Applications

Protein and Peptide Modification:

The compound is primarily utilized in the modification of biomolecules. By acting as a sulfonyl chloride, it can react with nucleophiles, leading to the formation of sulfonamides. This property is crucial for studying protein structure and function, allowing researchers to investigate the effects of specific modifications on biological activity.

Drug Development:

In medicinal chemistry, 2-acetamido-5-ethylbenzenesulfonyl chloride serves as an essential intermediate in the synthesis of sulfonamide-based pharmaceuticals. Sulfonamides have been widely used as antibiotics and are critical in developing new therapeutic agents targeting various diseases, including bacterial infections and cancer .

Industrial Applications

Chemical Synthesis:

The compound is employed in producing specialty chemicals and intermediates for industrial applications. Its ability to form sulfonamide derivatives makes it valuable in synthesizing various organic compounds used in agriculture, cosmetics, and other chemical industries .

Continuous Flow Production:

Recent innovations have introduced methods for producing this compound using continuous flow reactors. This approach enhances efficiency and safety by controlling reaction conditions more effectively than traditional batch processes. Such techniques can minimize byproduct formation and improve overall yield .

Case Study 1: Antioxidative Properties

A study synthesized a series of acetamidosulfonamide derivatives from this compound to evaluate their antioxidative properties. The findings indicated that certain modifications could enhance radical scavenging capabilities, suggesting potential applications in developing antioxidant therapies .

Case Study 2: Antimicrobial Activity

Research on sulfanilamide derivatives derived from this compound demonstrated significant antimicrobial activity against various bacterial strains. This study emphasizes the compound's role in enhancing the efficacy of existing antibiotics through structural modifications .

Comparative Data Table

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Biological Research | Protein modification | Enhanced understanding of protein function |

| Drug Development | Synthesis of sulfonamide antibiotics | Development of new therapeutic agents |

| Industrial Production | Specialty chemical synthesis | Increased efficiency in production |

| Continuous Flow Processes | Improved safety and yield | Reduced byproducts and enhanced control |

Mécanisme D'action

The mechanism of action of 2-Acetamido-5-ethylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The ethyl group in this compound enhances hydrophobicity compared to methyl or methoxy substituents in analogs (e.g., 5-acetamido-2-methylbenzenesulfonyl chloride) . Methoxy groups (e.g., 4-acetamido-5-methoxy-2-methylbenzenesulfonyl chloride) may reduce reactivity due to electron-donating effects .

Molecular Weight Trends :

- Larger substituents (e.g., ethyl) correlate with higher molecular weights. For example, the ethyl derivative (285.73 g/mol) exceeds the methyl analog (247.70 g/mol) by ~15% .

Activité Biologique

2-Acetamido-5-ethylbenzenesulfonyl chloride (CAS No. 952959-47-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12ClN1O2S

Molecular Weight: 239.73 g/mol

Functional Groups: Sulfonyl chloride, amide

The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it useful in drug design and synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide moiety can inhibit certain enzyme activities, particularly those involved in inflammatory pathways.

Target Enzymes

-

Carbonic Anhydrase Inhibition:

- This compound has shown potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance.

- Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

-

Phosphodiesterase Inhibition:

- Preliminary studies suggest that this compound may act as a phosphodiesterase inhibitor, impacting cyclic nucleotide signaling pathways involved in cardiovascular function and inflammation.

Biological Activity

Recent research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in animal models. It was found to significantly reduce markers of inflammation such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg.

Case Studies

-

In Vivo Studies on Inflammation:

- A study involving rats showed that administration of this compound reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

-

Toxicological Assessment:

- Toxicological evaluations reveal that while the compound exhibits beneficial effects at therapeutic doses, high concentrations can lead to cytotoxicity in cultured human cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. Studies indicate:

- Half-life: Approximately 4 hours post-administration.

- Bioavailability: Estimated at around 60%, making it suitable for oral formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.